7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid
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Overview
Description
7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid is a polyunsaturated fatty acid derivative. It is characterized by the presence of multiple hydroxyl groups and conjugated double bonds, which contribute to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid (DHA). This process can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes, utilizing bioreactors to maintain optimal conditions for enzyme activity. Chemical synthesis routes may also be employed, involving multiple steps of hydroxylation and purification to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo-derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxo-derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .
Scientific Research Applications
7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids.
Biology: The compound is studied for its role in cellular signaling and metabolism.
Medicine: Research focuses on its potential anti-inflammatory and neuroprotective effects.
Industry: It is explored for its use in the development of bio-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with receptors involved in inflammation and cell signaling.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Docosahexaenoic Acid (DHA): A precursor to 7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid, DHA is a polyunsaturated fatty acid with anti-inflammatory properties.
Eicosapentaenoic Acid (EPA): Another polyunsaturated fatty acid with similar biological activities.
Hydroxyeicosatetraenoic Acids (HETEs): These compounds share structural similarities and biological functions with this compound.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and the presence of multiple conjugated double bonds, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFAUGXNBOBQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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